molecular formula C15H16N2O B7466023 N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide

N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide

Cat. No. B7466023
M. Wt: 240.30 g/mol
InChI Key: NVNSFSZFVRMANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide (CPQ) is a synthetic compound that has been developed for its potential use in scientific research. CPQ belongs to the quinolinecarboxamide family, which has been extensively studied for its pharmacological properties. CPQ has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine. This increase in acetylcholine levels has been linked to improved cognitive function. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function by increasing acetylcholine levels in the brain. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which may have potential therapeutic applications. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been investigated for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme activity. However, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide. One direction is to investigate its potential use as a therapeutic agent for cognitive disorders, such as Alzheimer's disease. Another direction is to explore its potential use as an anti-cancer agent. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide could be studied for its potential use as an anti-inflammatory agent. Finally, further studies are needed to investigate the mechanism of action of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide and its potential side effects.

Synthesis Methods

N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been synthesized using various methods, including the reaction of 2,6-dimethyl-4-aminobenzoic acid with cyclopropylcarbonyl chloride and subsequent cyclization. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with cyclopropylamine and subsequent carbonylation. These methods have been optimized to obtain high yields of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide with high purity.

Scientific Research Applications

N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-cyclopropyl-2,6-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-9-3-6-14-12(7-9)13(8-10(2)16-14)15(18)17-11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSFSZFVRMANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,6-dimethylquinoline-4-carboxamide

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